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Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760 Get Quote

An In-depth Technical Guide to 4,6-dichloro-5-
fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine derivative that serves as a

crucial building block in the synthesis of a variety of biologically active molecules. Its unique

electronic and steric properties, conferred by the presence of two chlorine atoms and a fluorine

atom on the pyrimidine ring, make it a versatile intermediate in medicinal chemistry and drug

discovery. This technical guide provides a comprehensive overview of the physical, chemical,

and spectral properties of 4,6-dichloro-5-fluoropyrimidine, along with detailed experimental

protocols for its synthesis and purification. Furthermore, this document explores its chemical

reactivity, safety considerations, and its emerging role in the development of targeted

therapeutics, particularly as an intermediate for kinase inhibitors.

Physicochemical Properties
4,6-dichloro-5-fluoropyrimidine is a solid at room temperature, exhibiting moderate solubility

in polar organic solvents and slight solubility in water.[1] A summary of its key physical and

chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4,6-dichloro-5-fluoropyrimidine
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Property Value Reference(s)

IUPAC Name 4,6-dichloro-5-fluoropyrimidine [2]

CAS Number 213265-83-9 [1]

Molecular Formula C₄HCl₂FN₂ [1]

Molecular Weight 166.97 g/mol [1]

Appearance White to off-white solid [3]

Melting Point

Not explicitly stated, but noted

to be a solid at room

temperature. A related isomer,

2,4-dichloro-5-fluoropyrimidine,

has a melting point of 37-41

°C.

[3][4]

Boiling Point 50-60 °C at 14 mmHg [3]

Density 1.605 ± 0.06 g/cm³ (Predicted) [3]

Solubility

Slightly soluble in water.

Soluble in DMSO and

Methanol (Slightly).

[3][5]

InChI Key
DGMIGAHDDPJOPN-

UHFFFAOYSA-N
[2]

SMILES C1=NC(=C(C(=N1)Cl)F)Cl [1]

Spectral Data
The structural elucidation of 4,6-dichloro-5-fluoropyrimidine is supported by various

spectroscopic techniques.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,6-dichloro-5-fluoropyrimidine is characterized by a singlet at

approximately 8.8 ppm (in DMSO-d₆), corresponding to the single proton on the pyrimidine

ring.[5]
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¹³C NMR Spectroscopy
While a complete, assigned ¹³C NMR spectrum is not readily available in the searched

literature, predictions based on substituent effects suggest distinct signals for the four carbon

atoms of the pyrimidine ring.[6][7] The carbon atoms attached to chlorine and fluorine would

exhibit characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy
The IR spectrum of pyrimidine derivatives shows characteristic bands for C-N and C=N

stretching, as well as ring vibrations.[8][9] For 4,6-dichloro-5-fluoropyrimidine, one would

expect to observe additional strong absorptions corresponding to the C-Cl and C-F stretching

vibrations.

Mass Spectrometry
Electron impact mass spectrometry of halogenated pyrimidines typically shows a prominent

molecular ion peak.[10] The fragmentation pattern of 4,6-dichloro-5-fluoropyrimidine would

likely involve the loss of chlorine and fluorine radicals, as well as cleavage of the pyrimidine

ring.[11][12][13]

Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of 4,6-dichloro-5-fluoropyrimidine is dominated by nucleophilic aromatic

substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms and the

halogen substituents makes the carbon atoms at positions 4 and 6 highly susceptible to attack

by nucleophiles.[14][15]

Reactivity with Amines: Reactions with primary and secondary amines proceed readily, often

at room temperature or with gentle heating, to displace the chlorine atoms.[16] This reactivity

is fundamental to its use in constructing libraries of substituted pyrimidine derivatives for

drug discovery. The presence of the fluorine atom at the 5-position can influence the

regioselectivity of these substitution reactions.

Stability: The compound is relatively stable under standard conditions but should be stored in

a cool, dry place under an inert atmosphere.[3]
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Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases,

including hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides.[4]

Synthesis
4,6-dichloro-5-fluoropyrimidine is typically synthesized from 5-fluoroorotic acid or related

pyrimidine precursors. A common synthetic route involves the chlorination of 5-fluoro-4,6-

dihydroxypyrimidine.

This protocol describes a two-step synthesis starting from diethyl fluoromalonate and

formamidine acetate.

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

To a 2 L reaction flask, add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL).

Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

Slowly add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

Maintain the reaction at reflux for 8 hours.

After completion, remove methanol by distillation under reduced pressure.

To the residue, add 1000 mL of water and adjust the pH to 3-4 with concentrated

hydrochloric acid to precipitate a white solid.

Filter the solid, wash with water, and dry under vacuum at 80 °C to yield 4,6-dihydroxy-5-

fluoropyrimidine.

Step 2: Synthesis of 4,6-dichloro-5-fluoropyrimidine

Suspend 4,6-dihydroxy-5-fluoropyrimidine (e.g., 51.8 g, 0.375 mol) in phosphorus

oxychloride (POCl₃, e.g., 287.4 g, 1.875 mol).

Heat the mixture to reflux and stir for 4 hours.

Cool the reaction mixture and carefully pour it into a mixture of ice and brine.
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Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with cold 6 N hydrochloric acid and then with saturated

sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude 4,6-dichloro-5-fluoropyrimidine.

The crude product can be purified by vacuum distillation.

Collect the fraction with a boiling point of 35 °C at 1 torr.

Alternatively, recrystallization from a suitable solvent system can be employed for purification.

[17][18][19]

Applications in Drug Development
4,6-dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of various

pharmaceutical compounds, particularly kinase inhibitors.[20][21] The pyrimidine scaffold is a

common feature in many ATP-competitive kinase inhibitors, and the reactive chlorine atoms on

this intermediate allow for the facile introduction of various substituents to modulate potency

and selectivity.

Role as a Precursor to Kinase Inhibitors
The general structure of many kinase inhibitors involves a heterocyclic core that binds to the

hinge region of the kinase active site. The 4- and 6-positions of the pyrimidine ring are often

substituted with amine-containing groups that can form crucial hydrogen bonds with the kinase

backbone. 4,6-dichloro-5-fluoropyrimidine provides a direct route to synthesize libraries of

such compounds for screening against various kinase targets. While specific drug names

synthesized directly from this intermediate are not prevalent in the provided search results, its

isomer, 2,4-dichloro-5-fluoropyrimidine, is a known precursor for potential kinase inhibitors

targeting Protein Kinase Cθ and Aurora kinases.[21]

Potential Interaction with Dihydropyrimidine
Dehydrogenase (DPD)
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Fluoropyrimidines are a class of antimetabolite drugs used in chemotherapy. Their mechanism

of action often involves the inhibition of thymidylate synthase.[22] A key enzyme in the

catabolism of fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD).[23][24][25] The

structure of 4,6-dichloro-5-fluoropyrimidine suggests it could potentially interact with DPD or

other enzymes in the pyrimidine metabolic pathway. Inhibitors of DPD are of clinical interest as

they can enhance the efficacy and reduce the toxicity of fluoropyrimidine-based

chemotherapies.[26]

Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,6-
dichloro-5-fluoropyrimidine.
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Synthesis Workflow of 4,6-dichloro-5-fluoropyrimidine

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

Step 2: Synthesis of 4,6-dichloro-5-fluoropyrimidine

Purification

Diethyl fluoromalonate

Cyclocondensation
(Reflux)

Formamidine acetate Sodium methoxide in Methanol

4,6-dihydroxy-5-fluoropyrimidine

Chlorination
(Reflux)

Phosphorus oxychloride

Crude 4,6-dichloro-5-fluoropyrimidine

Vacuum Distillation

Pure 4,6-dichloro-5-fluoropyrimidine

Click to download full resolution via product page

A flowchart illustrating the synthesis and purification process.
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Logical Relationship in SNAr Reactions
The following diagram depicts the logical relationship of a typical nucleophilic aromatic

substitution reaction involving 4,6-dichloro-5-fluoropyrimidine.

Nucleophilic Aromatic Substitution (SNAr) on 4,6-dichloro-5-fluoropyrimidine

4,6-dichloro-5-fluoropyrimidine

SNAr Reaction

Nucleophile (e.g., R-NH2)

Monosubstituted Product

1 eq. Nucleophile

Disubstituted Product

Excess NucleophileExcess Nucleophile

Substituted Pyrimidine Derivative

Click to download full resolution via product page

Logical flow of SNAr reactions on the core scaffold.

Safety and Handling
4,6-dichloro-5-fluoropyrimidine is a hazardous substance and should be handled with

appropriate safety precautions.

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin

burns and eye damage.[2]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and

face protection. Use in a well-ventilated area or under a fume hood.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert

atmosphere. Keep away from heat, sparks, and open flames.[3]

In case of exposure:

Skin contact: Immediately remove all contaminated clothing. Rinse skin with water for at

least 15 minutes. Seek immediate medical attention.

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing. Seek immediate medical attention.

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for

breathing. Seek immediate medical attention.

Conclusion
4,6-dichloro-5-fluoropyrimidine is a valuable and versatile building block for the synthesis of

complex organic molecules with potential therapeutic applications. Its well-defined reactivity,

particularly towards nucleophiles, allows for the systematic construction of substituted

pyrimidine libraries. A thorough understanding of its physical, chemical, and safety properties is

essential for its effective and safe utilization in research and development. As the demand for

novel targeted therapies continues to grow, the importance of key intermediates like 4,6-
dichloro-5-fluoropyrimidine in the drug discovery pipeline is expected to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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